REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([CH2:9][O:10]C(=O)C2C=CC=CC=2)[CH:5]=[C:4]([F:19])[N:3]=1.C[O-].[Na+].[Cl-].[NH4+]>CO>[F:1][C:2]1[C:7]([F:8])=[C:6]([CH2:9][OH:10])[CH:5]=[C:4]([F:19])[N:3]=1 |f:1.2,3.4|
|
Name
|
benzoic acid 2,3,6-trifluoro-pyridin-4-ylmethyl ester
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC(=C1F)COC(C1=CC=CC=C1)=O)F
|
Name
|
sodium methoxide
|
Quantity
|
693 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol-dichloromethane (1:9)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent, EA:hexane (1:4) to EA)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=CC(=C1F)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |